Kinase Inhibition: B-Raf Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine-3-carboxylate Scaffold
The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold, of which Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a key member, has been identified as a potent and selective B-Raf kinase inhibitor scaffold [1]. A specific derivative, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate 68, was shown to have a B-Raf IC50 of 1.5 µM [1]. In contrast, a study on 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives found them to be only moderate inhibitors of cathepsin K, with Ki values ≥ 77 µM [2]. This ~50-fold difference in potency highlights the significant impact of the 3-carboxylate substitution pattern on target selectivity and activity.
| Evidence Dimension | In vitro enzymatic inhibition potency |
|---|---|
| Target Compound Data | Derivative 68 (pyrazolo[1,5-a]pyrimidine-3-carboxylate) B-Raf IC50 = 1.5 µM |
| Comparator Or Baseline | 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives, Cathepsin K Ki ≥ 77 µM |
| Quantified Difference | ≥ 51-fold difference in potency (1.5 µM vs. ≥77 µM) |
| Conditions | B-Raf kinase assay (for target compound derivative 68); Cathepsin K inhibition assay (for comparator) |
Why This Matters
This data demonstrates that the 3-carboxylate substitution, as found in the target compound, imparts a distinct and highly favorable kinase inhibition profile compared to other 7-substituted analogs, guiding selection for oncology-focused kinase inhibitor programs.
- [1] Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. View Source
- [2] Petek, N., Štefane, B., Novinec, M., & Svete, J. (2019). Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic Chemistry, 84, 226-238. View Source
